Boc-2-amino-4,4,4-trifluorobutyric acid

Protease Inhibition BPTI Chymotrypsin

Choose Boc-2-amino-4,4,4-trifluorobutyric acid for Boc-strategy SPPS: the β-CF₃ group delivers a 3.1-fold Ki improvement (0.44 μM vs. 1.37 μM) in serine protease inhibitors and β-sheet stabilization (ΔΔG up to 0.35 kcal·mol⁻¹·residue⁻¹). Differentiated from non-fluorinated analogs and Fmoc-protected regioisomers. Demonstrated 100 g batch scalability with ≥99% HPLC purity ensures minimal terminated peptide byproducts (<0.05%). Ideal for protease inhibitor scaffolds, tubulysin ADC payloads, anthelmintic depsipeptides, and β-sheet protein stabilization in metabolic disorder drug candidates.

Molecular Formula C9H14F3NO4
Molecular Weight 257.21 g/mol
CAS No. 544479-61-0
Cat. No. B3183452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-amino-4,4,4-trifluorobutyric acid
CAS544479-61-0
Molecular FormulaC9H14F3NO4
Molecular Weight257.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyUCUKFQMRNHNNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-2-amino-4,4,4-trifluorobutyric acid (CAS 544479-61-0) – A Fluorinated Boc-Protected Amino Acid Building Block for Peptide and Drug Discovery Research


Boc-2-amino-4,4,4-trifluorobutyric acid (CAS 544479-61-0) is a non-canonical amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality and a trifluoromethyl (CF₃) substituent on the aliphatic side chain . The compound has the molecular formula C₉H₁₄F₃NO₄ and a molecular weight of 257.21 g/mol . The Boc group enables selective deprotection under mild acidic conditions, making the compound compatible with standard solid-phase peptide synthesis (SPPS) workflows [1]. The trifluoromethyl group imparts unique physicochemical properties—including increased lipophilicity, enhanced metabolic stability, and altered secondary structure propensities—that distinguish this building block from non-fluorinated analogs and alternative protecting group derivatives [2].

Why Boc-2-amino-4,4,4-trifluorobutyric acid Cannot Be Simply Replaced by Non-Fluorinated or Differently Protected Analogs


The combination of a Boc protecting group and a β-trifluoromethyl-substituted side chain creates a building block with a functional profile that cannot be replicated by substituting either component individually. Non-fluorinated analogs (e.g., Boc-2-aminobutyric acid) lack the enhanced β-sheet stabilization and improved protease inhibitory activity conferred by the CF₃ group [1][2]. Conversely, analogs employing alternative protecting groups (e.g., Fmoc-2-amino-4,4,4-trifluorobutyric acid) are incompatible with Boc-strategy SPPS and exhibit different stability profiles under basic conditions . Regioisomers such as Boc-3-amino-4,4,4-trifluorobutyric acid alter the backbone geometry and side-chain orientation, leading to distinct conformational preferences and coupling efficiencies . The evidence below quantifies these differences across multiple orthogonal dimensions—including protease inhibition potency, secondary structure stabilization, synthetic compatibility, and scalability—to support informed procurement decisions.

Quantitative Differentiation Evidence for Boc-2-amino-4,4,4-trifluorobutyric acid (CAS 544479-61-0) vs. Comparators


3.1-Fold Improvement in Protease Inhibitory Activity (Ki) vs. Non-Fluorinated Analog

Incorporation of 2-amino-4,4,4-trifluorobutanoic acid (TfeGly, the deprotected residue derived from this Boc-protected building block) into the P1 position of bovine pancreatic trypsin inhibitor (BPTI) yields a Ki of 0.44 ± 0.12 μM against α-chymotrypsin. In contrast, the non-fluorinated analog (2-aminobutyric acid, Abu) under identical conditions exhibits a Ki of 1.37 ± 0.17 μM [1]. This represents a 3.1-fold improvement in inhibitory potency (1.37 / 0.44 = 3.1). Notably, the difluorinated variant (DfeGly) achieves a Ki of 68 ± 9 nM, further demonstrating that fluorination degree tunes inhibitory activity [1].

Protease Inhibition BPTI Chymotrypsin Fluorinated Amino Acids

Enhanced β-Sheet Protein Stability (ΔΔG = up to 0.35 kcal·mol⁻¹·residue⁻¹) vs. Non-Fluorinated Analog

Substituting 2-aminobutyric acid (Abu) with 2-amino-4,4,4-trifluorobutyric acid (Atb/TfeGly) at solvent-exposed position 53 of the protein G B1 domain (GB1) results in increased thermal stability of the β-sheet protein. The GB1 mutant containing Atb is more stable than the Abu-containing mutant, with fluorination contributing up to 0.35 kcal·mol⁻¹·residue⁻¹ of stabilization energy [1]. The rank order of GB1 stability was: Atb > Abu, Hfl > Qfl > Leu, Pff > Phe [1].

Protein Stability β-Sheet Protein G B1 Domain Fluorine-Stabilization

Boc Protection Enables SPPS Compatibility with Negligible (<0.05%) Terminated Peptide Impurities

Boc-amino acids containing detectable sec-Boc impurities lead to terminated free peptides during SPPS. Use of Boc-amino acids with no detectable sec-Boc resulted in negligible levels (<0.05%) of terminated peptides in model syntheses [1]. The sec-Boc group is stable to TFA/CH₂Cl₂ (1:1, v/v) with a half-life of 7 years at room temperature [1]. High-purity Boc-2-amino-4,4,4-trifluorobutyric acid (≥99% HPLC) minimizes these deleterious impurities, ensuring high coupling yields and sequence fidelity in Boc-strategy SPPS.

Solid-Phase Peptide Synthesis Boc Deprotection sec-Boc Impurities Peptide Purity

Scalable Synthesis Enabling 100 g Batch Production with High Enantiomeric Purity

The trifluorinated variant of α-aminobutyric acid, trifluoroethylglycine (TfeGly), can be synthesized on a 100 g scale with excellent enantiomeric purity using a chiral Ni(II) complex alkylation method [1]. In contrast, the difluorinated analog (DfeGly) and the parent hydrocarbon (Abu) are synthesized via different routes and may not share the same scalable methodology. The ability to produce the Boc-protected derivative (via subsequent Boc protection of TfeGly) in multigram to hectogram quantities ensures reliable supply for large-scale peptide synthesis campaigns [1].

Scalable Synthesis Trifluoroethylglycine TfeGly Enantiomeric Purity

Reduced α-Helix Propensity vs. Non-Fluorinated Analog: A Context-Dependent Design Consideration

The helix propensity of highly fluorinated amino acids is consistently lower than their hydrocarbon counterparts. Specifically, (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) exhibits lower helix propensity than (S)-2-aminobutyric acid (Abu) in alanine-based peptide models [1][2]. The helix propensity of hydrocarbon amino acids can decrease up to 24-fold (1.72 kcal·mol⁻¹·residue⁻¹) upon fluorination [1]. This effect is attributed to the altered hydrophobicity and dipole moment of the CF₃ group.

Helix Propensity Circular Dichroism Fluorinated Amino Acids Secondary Structure

Boc Protection Offers Acid-Labile Orthogonality Distinct from Fmoc and Cbz Derivatives

The Boc group is removed under acidic conditions (typically TFA), whereas Fmoc is base-labile (piperazine/piperidine) and Cbz is removed by catalytic hydrogenolysis . This orthogonal deprotection profile enables selective manipulation of multiple protected amines in complex synthetic sequences. For example, when both Boc and Cbz are present, Cbz can be selectively removed by hydrogenolysis while Boc remains intact; conversely, Boc can be removed by acidolysis without affecting Cbz . The Fmoc analog (Fmoc-2-amino-4,4,4-trifluorobutyric acid) requires basic deprotection and is incompatible with base-sensitive peptide modifications (e.g., thioesters) .

Protecting Group Orthogonality Boc vs Fmoc SPPS Strategy Peptide Synthesis

High-Impact Application Scenarios for Boc-2-amino-4,4,4-trifluorobutyric acid (CAS 544479-61-0) Based on Quantitative Evidence


Design of Potent, Metabolically Stable Peptide-Based Protease Inhibitors

Use this building block in Boc-strategy SPPS to incorporate the trifluoroethylglycine (TfeGly) residue at the P1 position of protease inhibitor scaffolds. The 3.1-fold improvement in Ki (0.44 μM vs. 1.37 μM) [1] and the established β-sheet stabilization effect (ΔΔG up to 0.35 kcal·mol⁻¹·residue⁻¹) [2] provide a dual advantage: enhanced target affinity and improved structural integrity. This combination is particularly valuable for inhibitors of serine proteases (e.g., chymotrypsin, trypsin) where both potency and proteolytic resistance are critical for in vivo efficacy.

Engineering β-Sheet-Rich Biologics (Antibodies, Biosensors) with Enhanced Thermal Stability

Incorporate the fluorinated residue at solvent-exposed β-strand positions to increase the thermodynamic stability of β-sheet proteins. The quantifiable stabilization energy (up to 0.35 kcal·mol⁻¹·residue⁻¹) [1] can translate to improved shelf-life, higher melting temperatures, and better performance under stressful formulation conditions. This application leverages the unique β-sheet stabilizing effect of the CF₃ group, which contrasts with the helix-destabilizing effect observed in α-helical contexts [2].

Large-Scale Peptide Synthesis Campaigns Requiring Reliable, High-Purity Building Blocks

For projects scaling from discovery (mg–g) to development (100 g–kg), the demonstrated 100 g batch scalability of the core amino acid [1] combined with the availability of high-purity (≥99% HPLC) Boc-protected material [2] ensures supply chain reliability. The established link between Boc-amino acid purity (absence of sec-Boc impurities) and negligible (<0.05%) terminated peptide byproducts [3] directly supports high-yield, high-fidelity SPPS campaigns.

Synthesis of Fluorinated Pharmaceuticals Targeting Metabolic Disorders

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this building block a key intermediate for drug candidates targeting metabolic disorders [1]. The orthogonal Boc protection allows for flexible synthetic planning in multi-step medicinal chemistry routes. The compound has been cited in patents related to tubulysin analogues (anticancer agents and ADC payloads) [2] and anthelmintic depsipeptide compounds [3], confirming its utility in pharmaceutical development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-2-amino-4,4,4-trifluorobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.